molecular formula C20H15NO3 B5532581 2-(4-ETHOXYPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE

2-(4-ETHOXYPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE

Cat. No.: B5532581
M. Wt: 317.3 g/mol
InChI Key: OPMMLZHRYBLAIZ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is a compound that belongs to the class of isoindoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione typically involves the reaction of 2-hydroxyisoindoline-1,3-dione with 4-ethoxyaniline. The reaction is carried out in dioxane under reflux conditions for about 5 hours. The product is then obtained by slow evaporation of the solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other scalable techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives .

Scientific Research Applications

2-(4-Ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Known for its wide range of biological activities, including anticonvulsant and anti-inflammatory effects.

    Isoindoline-1,3-dione derivatives: These compounds share similar structural features and biological activities.

Uniqueness

2-(4-Ethoxyphenyl)-1H,2H,3H-benzo[f]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its solubility and reactivity compared to other isoindoline derivatives .

Properties

IUPAC Name

2-(4-ethoxyphenyl)benzo[f]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c1-2-24-16-9-7-15(8-10-16)21-19(22)17-11-13-5-3-4-6-14(13)12-18(17)20(21)23/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMMLZHRYBLAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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